(2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide
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Overview
Description
(2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is a complex organic compound that features a thiazolidine ring, bromophenyl, and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid to form the thiazolidine ring. The final step involves the addition of cyanoacetic acid to introduce the cyanoethanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidine ring, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and the aromatic groups can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-butenedioic acid compound with (2R)-1-benzyl-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2-piperidinecarboxamide
- Organochlorine compounds
Uniqueness
Compared to similar compounds, (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide stands out due to its unique combination of a thiazolidine ring with bromophenyl and chlorobenzyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(2Z)-2-[3-(4-bromophenyl)-5-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN3O2S/c20-12-3-7-14(8-4-12)24-18(26)16(9-11-1-5-13(21)6-2-11)27-19(24)15(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOOGNNGWLECNH-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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